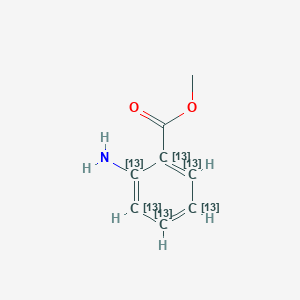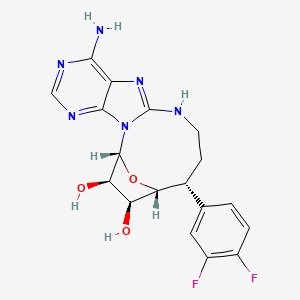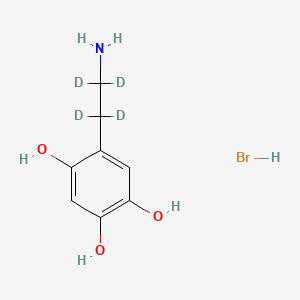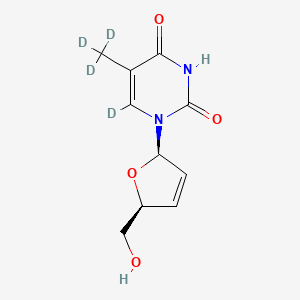
Stavudine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stavudine-d4, also known as 2’,3’-didehydro-2’,3’-dideoxythymidine, is a synthetic nucleoside analog used primarily as an antiretroviral medication. It is a deuterated form of stavudine, which means that it contains deuterium atoms instead of hydrogen atoms. This modification can enhance the stability and pharmacokinetic properties of the compound. This compound is used in the treatment of Human Immunodeficiency Virus (HIV) infections by inhibiting the reverse transcriptase enzyme, thereby preventing the replication of the virus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stavudine-d4 involves several steps, starting from commercially available thymidine. The key steps include the selective deuteration of thymidine and the subsequent conversion to this compound. The process typically involves the use of deuterated reagents and catalysts to achieve the desired isotopic substitution. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and advanced purification techniques to obtain pharmaceutical-grade this compound. The production process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets regulatory standards for medical use .
Analyse Des Réactions Chimiques
Types of Reactions
Stavudine-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various deuterated metabolites and derivatives of this compound, which can have different pharmacological properties .
Applications De Recherche Scientifique
Stavudine-d4 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of deuteration on chemical stability and reactivity.
Biology: Employed in studies to understand the mechanism of action of nucleoside analogs.
Medicine: Used in the development of antiretroviral therapies for HIV treatment.
Industry: Applied in the synthesis of other deuterated pharmaceuticals and as a reference standard in analytical chemistry .
Mécanisme D'action
Stavudine-d4 exerts its effects by inhibiting the activity of the HIV-1 reverse transcriptase enzyme. It is phosphorylated to active metabolites that compete for incorporation into viral DNA. The lack of a 3’-hydroxyl group in the incorporated nucleoside analog prevents the formation of the 5’ to 3’ phosphodiester linkage, essential for DNA chain elongation. This results in the termination of viral DNA synthesis and prevents the replication of the virus .
Comparaison Avec Des Composés Similaires
Stavudine-d4 is compared with other nucleoside analogs such as:
Zidovudine (AZT): Another nucleoside reverse transcriptase inhibitor with a similar mechanism of action but different toxicity profile.
Lamivudine (3TC): Known for its synergistic effects when used in combination with this compound.
Didanosine (ddI): Similar in its antiviral activity but differs in its pharmacokinetic properties .
This compound is unique due to its deuterated nature, which enhances its stability and reduces its toxicity compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C10H12N2O4 |
|---|---|
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
6-deuterio-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1/i1D3,4D |
Clé InChI |
XNKLLVCARDGLGL-LJUZYZKJSA-N |
SMILES isomérique |
[2H]C1=C(C(=O)NC(=O)N1[C@H]2C=C[C@H](O2)CO)C([2H])([2H])[2H] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-1-(ethynylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B15142172.png)
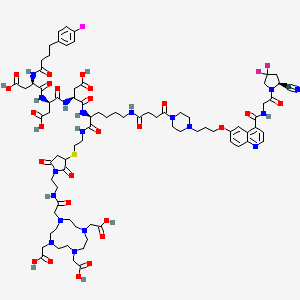

![6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole](/img/structure/B15142184.png)

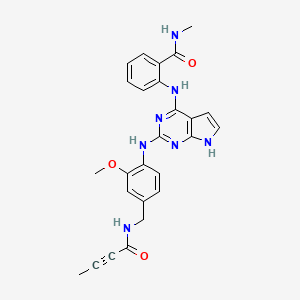
![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)
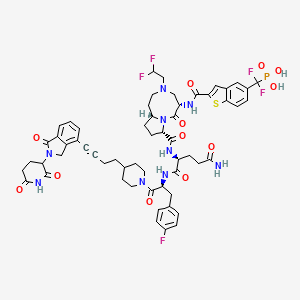
![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)

